1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethoxyanilino group, a naphthyl group, and a methylbenzoate group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the carbohydrazonoyl derivative. This intermediate is further reacted with 2-naphthyl 4-methylbenzoate under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and formulation.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
- 1-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
- 1-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
Uniqueness
1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is unique due to the presence of the ethoxyanilino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective .
Properties
CAS No. |
767335-92-2 |
---|---|
Molecular Formula |
C29H25N3O5 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C29H25N3O5/c1-3-36-23-15-13-22(14-16-23)31-27(33)28(34)32-30-18-25-24-7-5-4-6-20(24)12-17-26(25)37-29(35)21-10-8-19(2)9-11-21/h4-18H,3H2,1-2H3,(H,31,33)(H,32,34)/b30-18+ |
InChI Key |
ANFTYMNHXDXKRC-UXHLAJHPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.